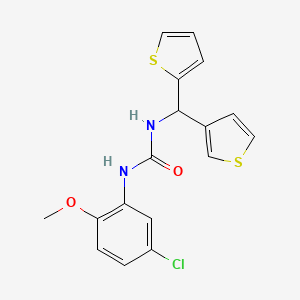

1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and a brief overview of its known properties or uses.

Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, any functional groups present, and how these might influence its properties or reactivity.Chemical Reactions Analysis

This would cover the known reactions that the compound undergoes, including any products formed and the conditions required for these reactions.Physical And Chemical Properties Analysis

This would include information on the compound’s physical state (solid, liquid, gas), melting and boiling points, solubility, stability, and other relevant properties.Applications De Recherche Scientifique

Corrosion Inhibition in Steel

- Electrochemical and Thermodynamic Investigation : A study by Bahrami and Hosseini (2012) explored the inhibition effect of similar urea compounds in preventing mild steel corrosion in hydrochloric acid solutions. These compounds, including variants of urea, demonstrated significant efficiency as corrosion inhibitors, acting as mixed-type inhibitors and forming a protective film on the steel surface (Bahrami & Hosseini, 2012).

Synthesis of Heterocycles

- Heterocycles from Substituted Amides : Chupp, Dahm, and Leschinsky (1975) reported the synthesis of new heterocycles, specifically 1,2,3,5-oxathiadiazolin-4-one 2-oxides, from reactions involving N-hydroxy-N-methyl-N′-aryl ureas. This synthesis highlighted the structural requirements for these reactions, contributing to the field of organic chemistry and heterocyclic compound synthesis (Chupp, Dahm, & Leschinsky, 1975).

Development of Acetylcholinesterase Inhibitors

- Acetylcholinesterase Inhibitors : A study by Vidaluc et al. (1995) focused on synthesizing a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. These compounds were designed to optimize spacer length and test for greater conformational flexibility, contributing to the development of potential treatments for conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Photodegradation and Hydrolysis of Pesticides

- Photodegradation and Hydrolysis in Water : Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides in water. Their study provided insights into the environmental behavior of these compounds, including their stability and breakdown in different pH conditions, highlighting the importance of understanding the environmental impact of such chemicals (Gatidou & Iatrou, 2011).

Rheology and Morphology of Hydrogels

- Tuning Rheology and Morphology of Hydrogels : Research by Lloyd and Steed (2011) explored the formation of hydrogels using 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea. The study demonstrated how the properties of these gels, such as their rheology and morphology, can be tuned by the identity of the anion, providing valuable insights for materials science and gel technology (Lloyd & Steed, 2011).

Safety And Hazards

This would cover any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions for handling and disposal.

Orientations Futures

This would discuss potential areas for future research or applications of the compound, based on its known properties and behavior.

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S2/c1-22-14-5-4-12(18)9-13(14)19-17(21)20-16(11-6-8-23-10-11)15-3-2-7-24-15/h2-10,16H,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKGMKNAVXEXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride](/img/structure/B2751147.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)

![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)

![1-methyl-1H-benzo[d]imidazol-5-yl cinnamate](/img/structure/B2751157.png)

![(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride](/img/structure/B2751159.png)

![Ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2751169.png)